2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Description
2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Photolytic Decomposition
Research on sulfamethoxazole, a compound containing a benzenesulfonamide moiety similar to the queried compound, shows it is extremely photolabile, giving rise to multiple photoproducts. This suggests potential research applications in studying the environmental fate of similar compounds, particularly how they decompose under sunlight and their impact on water contamination (Wei Zhou & D. Moore, 1994).
Photodynamic Therapy for Cancer Treatment
A study on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base showed high singlet oxygen quantum yield. This highlights its potential as a Type II photosensitizer for treating cancer through photodynamic therapy, emphasizing the role of similar compounds in medical research and cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
A series of new benzenesulfonamides showed potential as carbonic anhydrase inhibitors, with implications for designing drugs targeting conditions like glaucoma, epilepsy, and cancer. This suggests the compound may also be explored for its enzyme inhibition properties and therapeutic applications (H. Gul, M. Tuğrak, H. Sakagami, Parham Taslimi, I. Gulcin, & C. Supuran, 2016).
Extraction of Environmental Contaminants
The development of methods for extracting compounds like benzenesulfonamides from soil samples points to applications in environmental monitoring and the cleanup of polluted sites. This indicates the potential utility of studying similar compounds for environmental science and engineering (Andrea Speltini, Michela Sturini, Federica Maraschi, A. Porta, & A. Profumo, 2016).
Novel Synthesis Methods
Research into novel synthetic pathways for creating tetrahydrobenzo[b][1,4]oxazepine derivatives indicates a broader interest in developing new chemical entities for potential pharmacological or material science applications. This suggests that similar compounds might be synthesized for specific scientific research applications, including drug development and materials engineering (A. Shaabani, Hamid Mofakham, A. Maleki, & Fatemeh Hajishaabanha, 2010).
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-13-10-14(2)16(4)20(15(13)3)29(26,27)23-17-8-9-18-19(11-17)28-12-22(5,6)21(25)24(18)7/h8-11,23H,12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEOBDIEEHCJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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